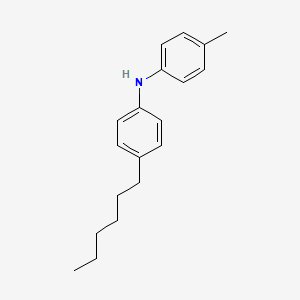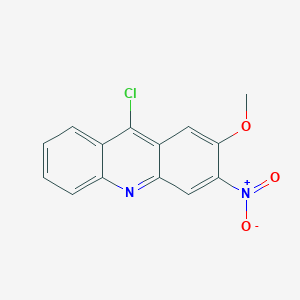
8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is a derivative of purine nucleotides and plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the purine base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the sugar moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and optimize yield.
Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine base can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to energy production, DNA replication, and repair.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in signal transduction.
Cytidine monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
Structural complexity: The presence of multiple functional groups and chiral centers makes this compound unique.
Biological activity: Its specific interactions with enzymes and receptors distinguish it from other nucleotides.
Propiedades
Número CAS |
69415-89-0 |
|---|---|
Fórmula molecular |
C13H20N5O9P |
Peso molecular |
421.30 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O9P/c1-13(2,22)11-15-5-8(16-12(14)17-9(5)21)18(11)10-7(20)6(19)4(27-10)3-26-28(23,24)25/h4,6-7,10,19-20,22H,3H2,1-2H3,(H2,23,24,25)(H3,14,16,17,21)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
HAIQQUDCICKHTI-KQYNXXCUSA-N |
SMILES isomérico |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
SMILES canónico |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


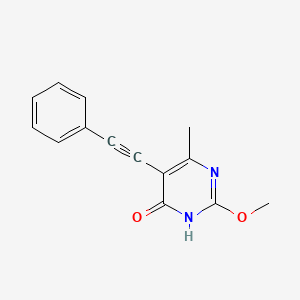
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
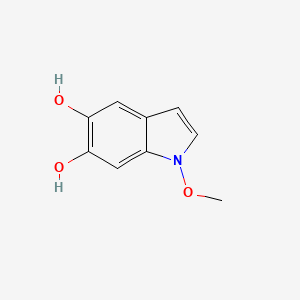
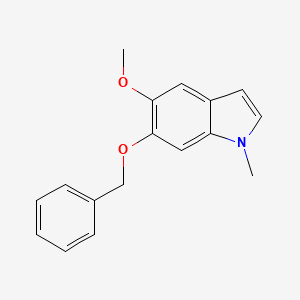
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
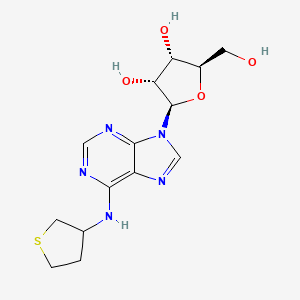
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
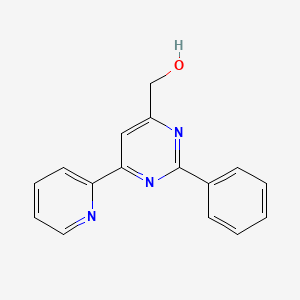
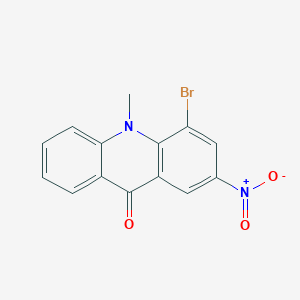
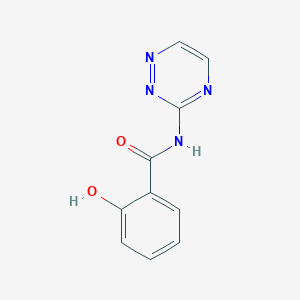
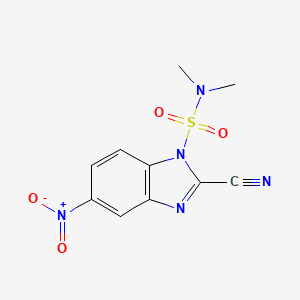
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
